molecular formula C16H22O3 B3060373 1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one CAS No. 312318-69-7

1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B3060373
CAS No.: 312318-69-7
M. Wt: 262.34 g/mol
InChI Key: WKBCGFKBGIWXAW-UHFFFAOYSA-N
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Description

1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one is an organic compound that features a hydroxycyclohexyl group and a methoxyphenyl group connected by a propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one typically involves the reaction of cyclohexanone with 4-methoxybenzaldehyde in the presence of a base, followed by reduction and subsequent oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for reduction and chromium trioxide for oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of 1-(1-Ketocyclohexyl)-3-(4-methoxyphenyl)propan-1-one.

    Reduction: Formation of 1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(1-Hydroxycyclohexyl)-3-(4-hydroxyphenyl)propan-1-one
  • 1-(1-Hydroxycyclohexyl)-3-(4-chlorophenyl)propan-1-one
  • 1-(1-Hydroxycyclohexyl)-3-(4-nitrophenyl)propan-1-one

Comparison: Compared to its analogs, 1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

1-(1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-19-14-8-5-13(6-9-14)7-10-15(17)16(18)11-3-2-4-12-16/h5-6,8-9,18H,2-4,7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBCGFKBGIWXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2(CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351281
Record name 1-(1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312318-69-7
Record name 1-(1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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